molecular formula C23H26N2O5 B2523551 4-benzoyl-3-hydroxy-5-(5-methylfuran-2-yl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one CAS No. 380569-20-0

4-benzoyl-3-hydroxy-5-(5-methylfuran-2-yl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

Cat. No. B2523551
CAS RN: 380569-20-0
M. Wt: 410.47
InChI Key: FFGLFBWHEWGDJL-UHFFFAOYSA-N
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Description

4-benzoyl-3-hydroxy-5-(5-methylfuran-2-yl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
BenchChem offers high-quality 4-benzoyl-3-hydroxy-5-(5-methylfuran-2-yl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzoyl-3-hydroxy-5-(5-methylfuran-2-yl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histone Deacetylase Inhibition

Compounds structurally related to "4-benzoyl-3-hydroxy-5-(5-methylfuran-2-yl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one" have been investigated for their potential as synthetic histone deacetylase (HDAC) inhibitors. For instance, a series of aroyl-pyrrole-hydroxy-amides (APHAs) demonstrated significant HDAC inhibitory activities, with derivatives showing up to 617-fold potency against HDAC1 compared to initial lead compounds. This was supported by docking studies and biological assays on both mouse HDAC1 and maize HD2 enzymes, suggesting potential applications in cancer therapeutics through modulation of histone acetylation (Ragno et al., 2004).

Synthesis and Biological Activities

The synthesis of benzopyranylamine compounds through reactions involving pyrrolidine, morpholine, and piperidine derived Mannich bases has led to the development of anti-tumor agents. These compounds exhibit significant in vitro activities against human breast, CNS, and colon cancer cell lines, highlighting their potential in cancer research and therapy (Jurd, 1996).

Chemical Reactions and Mechanisms

Research on the reactions of 4,5-polymethylene-substituted 2-isoxazolines with various carbonyl compounds has revealed mechanisms involving N–O and C–C bond cleavage followed by hydrolysis, leading to the formation of ketones. This demonstrates the compound's relevance in organic synthesis and mechanistic chemistry (Nitta et al., 1985).

Molecular Design and Drug Development

Through structure-based drug design and docking studies, derivatives of APHAs have been optimized for enhanced HDAC inhibitory activity. This approach underscores the importance of precise molecular modifications in developing more potent and selective inhibitors for therapeutic applications (Mai et al., 2003).

properties

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-5-(5-methylfuran-2-yl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-16-8-9-18(30-16)20-19(21(26)17-6-3-2-4-7-17)22(27)23(28)25(20)11-5-10-24-12-14-29-15-13-24/h2-4,6-9,20,26H,5,10-15H2,1H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRLXCLBXUQUEA-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

380569-20-0
Record name 4-BENZOYL-3-HYDROXY-5-(5-METHYL-2-FURYL)-1-[3-(4-MORPHOLINYL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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